2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene
Overview
Description
“2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 143582-95-0 . It has a molecular weight of 347.13 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene” is 1S/C14H10BrF3O2/c15-12-8-11 (20-14 (16,17)18)6-7-13 (12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Aryne Route to Naphthalenes
One significant application involves the transformation of 1-bromo-4-(trifluoromethoxy)benzene in the generation of aryne intermediates, which are crucial for synthesizing naphthalene derivatives. The study by Schlosser and Castagnetti (2001) demonstrated that upon treatment with lithium diisopropylamide (LDA), 1-bromo-4-(trifluoromethoxy)benzene can undergo a temperature-dependent reaction to produce 1,2-dehydro-4-(trifluoromethoxy)benzene, an aryne intermediate. This intermediate can be trapped with furan to yield cycloadducts, leading to 1- and 2-(trifluoromethoxy)naphthalenes, indicating its potential in synthesizing complex organic molecules (Schlosser & Castagnetti, 2001).
Radical Addition Reactions
In another study, Yorimitsu et al. (2001) explored the bromine atom-transfer radical addition reactions in aqueous media, showing how bromine atoms can be transferred to alkenes using triethylborane. While this study does not directly involve 2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene, it sheds light on the broader context of bromine-related reactions in organic synthesis, potentially applicable for derivatives of the compound (Yorimitsu et al., 2001).
Benzylation of Alcohols
Furthermore, Poon and Dudley (2006) discussed a benzylation method using a pyridinium salt, showcasing a strategy for converting alcohols into benzyl ethers. This method's efficiency and applicability to a wide range of alcohols highlight the versatility of benzyloxy compounds in facilitating ether synthesis, potentially including 2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene as a reagent or intermediate (Poon & Dudley, 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-2-phenylmethoxy-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBFTWSQDYFDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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